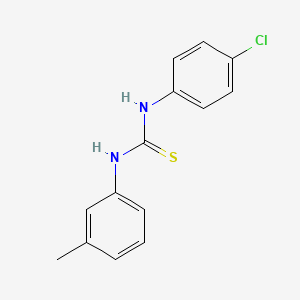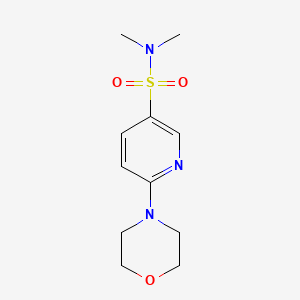
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea, also known as CMPT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiourea derivatives, which have been found to exhibit a range of biological activities. CMPT has been studied for its potential applications in various fields, including cancer research, neurobiology, and environmental science.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea involves its ability to induce oxidative stress and apoptosis in cells. This compound targets the mitochondria, leading to the production of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway. This compound also inhibits the activity of various enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces oxidative stress and inflammation in the brain, and inhibits bacterial growth. This compound has also been shown to modulate the activity of various enzymes and signaling pathways involved in these processes.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its cytotoxicity and neuroprotective effects have been well-established. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been well-characterized. In addition, this compound exhibits some toxicity towards normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea. One direction is to further elucidate its mechanism of action, particularly its effects on mitochondrial function and ROS production. Another direction is to optimize its pharmacokinetic properties and reduce its toxicity towards normal cells. This compound could also be further studied for its potential applications in other fields, such as immunology and infectious diseases.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 4-chloroaniline and 3-methylphenylisothiocyanate in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential applications in cancer research. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondria and inducing oxidative stress. In addition, this compound has been shown to inhibit tumor growth and metastasis in animal models.
This compound has also been studied for its potential applications in neurobiology. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
This compound has also been studied for its potential applications in environmental science. It has been found to exhibit antibacterial activity against various pathogenic bacteria, including E. coli and Staphylococcus aureus. This compound has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJRCWPIZZABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)
![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)


![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)


![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)



![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)
